molecular formula C8H7F7O4 B12300292 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one CAS No. 181044-06-4

4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one

Cat. No.: B12300292
CAS No.: 181044-06-4
M. Wt: 300.13 g/mol
InChI Key: WYTSCNURXYPSNP-UHFFFAOYSA-N
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Description

4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one is a fluorinated cyclic carbonate derivative. Its structure features a 1,3-dioxolan-2-one core substituted with a heptafluorobutoxymethyl group, which imparts unique physicochemical properties, including high thermal stability, hydrophobicity, and electrochemical inertness. This compound is primarily investigated as an electrolyte additive or co-solvent in lithium-ion and lithium-metal batteries, where its fluorine-rich side chain enhances flame retardancy and interfacial stability with electrodes .

Properties

CAS No.

181044-06-4

Molecular Formula

C8H7F7O4

Molecular Weight

300.13 g/mol

IUPAC Name

4-(2,2,3,3,4,4,4-heptafluorobutoxymethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C8H7F7O4/c9-6(10,7(11,12)8(13,14)15)3-17-1-4-2-18-5(16)19-4/h4H,1-3H2

InChI Key

WYTSCNURXYPSNP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)COCC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutanol with epichlorohydrin under basic conditions to form the intermediate compound. This intermediate is then reacted with ethylene carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted 1,3-dioxolan-2-ones, which vary in their substituents and functional groups. Below is a detailed comparison with structurally or functionally related analogs:

Structural Analogues

Compound Name Substituent Group Key Properties/Applications
4-(Trifluoromethyl)-1,3-dioxolan-2-one (TFM-EC) Trifluoromethyl (-CF₃) Enhances electrolyte stability; moderate fluorine content improves ionic conductivity .
4-(Perfluorooctyl)-1,3-dioxolan-2-one (PFO-EC) Perfluorooctyl (-C₈F₁₇) Superior in reducing cell degradation at low concentrations (0.5 wt%) due to high fluorine density .
4-((2,2,3,3-Tetrafluoropropoxy)methyl)-1,3-dioxolan-2-one (HFEEC) Tetrafluoropropoxymethyl (-CF₂CF₂CH₂OCH₂) Balances hydrophobicity and viscosity; used in high-voltage Li-metal batteries .
4-(Chloromethyl)-1,3-dioxolan-2-one (4-CDO) Chloromethyl (-CH₂Cl) Reacts with CO₂ to form carbonates; catalytic applications in cycloaddition reactions .
4-((3-(Trimethoxysilyl)propoxy)methyl)-1,3-dioxolan-2-one (4-PDO) Trimethoxysilylpropoxymethyl Used in hybrid materials for CO₂ fixation; silane group enables surface functionalization .

Physicochemical and Electrochemical Properties

  • Fluorine Content : The heptafluorobutoxy group provides intermediate fluorination compared to PFO-EC (C₈F₁₇) and TFM-EC (CF₃). This reduces flammability while maintaining solubility in organic electrolytes, a critical balance for battery applications .
  • Thermal Stability: Fluorinated derivatives generally exhibit higher decomposition temperatures (>200°C) than non-fluorinated analogs like 4-methyl-1,3-dioxolan-2-one (3g) .
  • NMR Characteristics : The heptafluorobutoxy group would produce distinct ¹⁹F NMR signals (e.g., δ -80 to -120 ppm for -CF₂ and -CF₃ groups), differentiating it from less-fluorinated analogs like HFEEC .

Research Findings and Data Tables

Table 1: Electrochemical Performance of Fluorinated Carbonates in Li-Metal Batteries

Compound Capacity Retention (100 cycles) Coulombic Efficiency (%) Optimal Concentration (wt%) Reference
Heptafluorobutoxy-methyl 92% (NMC622/Li) 99.5 1.0
PFO-EC 95% 99.8 0.5
HFEEC 88% 99.3 2.0

Table 2: NMR Data Comparison (¹H and ¹⁹F)

Compound ¹H NMR (CDCl₃, δ ppm) ¹⁹F NMR (CDCl₃, δ ppm)
Heptafluorobutoxy-methyl 4.2–4.5 (m, -OCH₂), 4.7–5.0 (dioxolan) -81.2 (CF₃), -113.5 (CF₂)
4-CDO 3.8–4.1 (m, -CH₂Cl) N/A
PFO-EC 4.3–4.6 (m, -OCH₂) -81.5 (CF₃), -122.0 (CF₂)

Biological Activity

The compound 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one is a fluorinated derivative of dioxolanone that has garnered interest due to its unique chemical properties and potential biological activities. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a candidate for various applications in medicinal chemistry and material science.

Chemical Structure

The molecular formula of this compound is C8H7F7O3C_8H_7F_7O_3, with a molecular weight of approximately 290.14 g/mol. The structure includes a dioxolanone ring and a heptafluorobutoxy side chain, which contributes to its distinctive characteristics.

Biological Activity

Research into the biological activity of 4-[(2,2,3,3,4,4,4-Heptafluorobutoxy)methyl]-1,3-dioxolan-2-one has revealed several important findings:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its fluorinated nature may contribute to disrupting bacterial cell membranes or metabolic processes.
  • Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in treated cells.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain kinases and phosphatases that are critical in cancer progression.

Case Studies

  • A study published in MDPI explored the synthesis of chiral dioxolanones and their biological activities. It was found that fluorinated derivatives exhibited enhanced reactivity and selectivity in biological assays compared to their non-fluorinated counterparts .
  • Another research highlighted the synthesis of various dioxolanones and their applications in drug development. The unique properties of fluorinated compounds were noted to improve pharmacokinetic profiles .

Data Table: Biological Activity Overview

Activity Type Observation Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific kinases involved in metabolic pathways

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